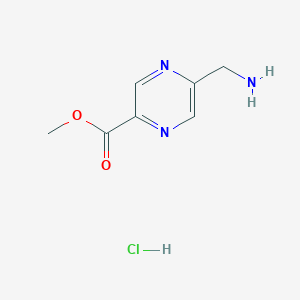

甲基-5-(氨基甲基)吡嘧啶-2-甲酸酯;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Methyl 5-(aminomethyl)pyrazine-2-carboxylate hydrochloride” is a chemical compound with the IUPAC name methyl 5-amino-2-pyrazinecarboxylate hydrochloride . It is stored at room temperature in an inert atmosphere .

Molecular Structure Analysis

The molecular structure of “Methyl 5-(aminomethyl)pyrazine-2-carboxylate hydrochloride” can be represented by the InChI code1S/C6H7N3O2.ClH/c1-11-6(10)4-2-9-5(7)3-8-4;/h2-3H,1H3,(H2,7,9);1H . This code provides a standard way to encode the compound’s molecular structure.

科学研究应用

Coordination Chemistry and Solar Energy Conversion Studies

Methyl 5-methylpyrazine-2-carboxylate serves as an intermediate compound in the synthesis of 5,50-dimethyl-2,20-bipyrazine derivatives. These derivatives are used to coordinate with transition metals, particularly in solar energy conversion studies . The compound’s structure allows it to form stable complexes with metal ions, making it valuable for investigating energy conversion mechanisms.

Metal-Organic Frameworks (MOFs)

MOFs are porous materials composed of metal ions or clusters connected by organic ligands. Methyl 5-methylpyrazine-2-carboxylate can be incorporated into MOFs due to its ability to form coordination bonds with metal centers. Researchers have explored its use in constructing MOFs with specific properties, such as gas storage, catalysis, and drug delivery .

Biological Applications

While limited information exists, the compound’s structural features suggest potential biological applications. Researchers have synthesized hydrazones based on pyrazine carbohydrazide, starting from 5-methylpyrazine-2-carboxylic acid. These hydrazones may exhibit interesting biological activities, although further studies are needed to explore their potential as antimicrobial agents or enzyme inhibitors .

Crystal Engineering

The crystal structure of Methyl 5-methylpyrazine-2-carboxylate reveals its hydrogen bonding patterns. These interactions play a crucial role in determining crystal packing and stability. Understanding these crystal structures aids in designing new materials with desired properties, such as improved solubility, mechanical strength, or optical behavior .

Computational Chemistry and Simulation

Researchers use computational tools (e.g., Amber, GROMACS, Avogadro) to simulate molecular behavior. Methyl 5-methylpyrazine-2-carboxylate can be included in simulations to study its interactions with other molecules, solvent effects, and electronic properties. Such studies provide insights into its behavior under different conditions .

作用机制

Target of Action

Methyl 5-(aminomethyl)pyrazine-2-carboxylate hydrochloride is a class of important organic intermediates It’s known that similar compounds are used in the preparation of nmda receptors .

Mode of Action

It’s known that the raw material reacts with substituted amino reagents to form 5-substituted aminopyrazine-2-formate . This suggests that the compound may interact with its targets through amination reactions.

Biochemical Pathways

The compound is known to be an intermediate in the synthesis of other compounds , suggesting that it may play a role in various biochemical synthesis pathways.

Pharmacokinetics

Its molecular weight is 20363 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

As an intermediate, it likely contributes to the synthesis of other compounds, potentially influencing their biological effects .

Action Environment

It’s known that the compound should be stored in a dark place, sealed in dry, at 2-8°c , suggesting that temperature and light exposure may affect its stability.

属性

IUPAC Name |

methyl 5-(aminomethyl)pyrazine-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2.ClH/c1-12-7(11)6-4-9-5(2-8)3-10-6;/h3-4H,2,8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNLANIJRJDKDJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(N=C1)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-(aminomethyl)pyrazine-2-carboxylate hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2,5-dimethoxyphenyl)-4-[1-(3-phenylpropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2485201.png)

![6-Cyclopropyl-5-fluoro-N-[(2-methoxypyridin-3-yl)methyl]pyrimidin-4-amine](/img/structure/B2485202.png)

![5-bromo-2-chloro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2485203.png)

![N-(2-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2485205.png)

![3-(5-bromo-2-methoxyphenyl)-5-methyl-9-propyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2485212.png)

![7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methylpurine-2,6-dione](/img/no-structure.png)

![2-[[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-methylamino]acetic acid](/img/structure/B2485218.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(2,4-dioxooxazolidin-3-yl)ethyl)urea](/img/structure/B2485221.png)